molecular formula C13H8OS B14714819 3-Sulfanyl-9h-fluoren-9-one CAS No. 22010-69-1

3-Sulfanyl-9h-fluoren-9-one

Cat. No.: B14714819
CAS No.: 22010-69-1
M. Wt: 212.27 g/mol
InChI Key: PMWVVKCOBFUPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfanyl-9h-fluoren-9-one is a functionalized fluorenone derivative of significant interest in medicinal chemistry and materials science research. The fluorenone scaffold is a privileged structure in drug discovery, known for its role in developing antimicrobial , antitumor , and antiviral agents . Its rigid, planar structure and aromatic system make it a valuable building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics . The specific introduction of a sulfanyl (or thiol) group at the 3-position is a key structural modification. This group can serve as a reactive handle for further chemical synthesis, enabling the creation of novel thioethers, disulfides, or complexes with metal ions. In pharmaceutical research, such modifications on the fluorenone core have been shown to yield compounds with enhanced bioactivity . Researchers utilize this compound as a key intermediate in fragment-based drug design, exploring new antimicrobial agents to combat multidrug-resistant pathogens and in the synthesis of novel heterocyclic hybrids for anticancer activity . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22010-69-1

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

3-sulfanylfluoren-9-one

InChI

InChI=1S/C13H8OS/c14-13-10-4-2-1-3-9(10)12-7-8(15)5-6-11(12)13/h1-7,15H

InChI Key

PMWVVKCOBFUPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)S

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Sulfanyl 9h Fluoren 9 One Systems

Precursor Synthesis of the Fluoren-9-one Core

The formation of the fundamental fluoren-9-one structure can be accomplished through several reliable methods, including palladium-catalyzed reactions and the direct oxidation of fluorene (B118485).

Palladium-Catalyzed Cyclocarbonylation Approaches

A prominent method for synthesizing the fluoren-9-one core involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govnih.gov This approach offers a versatile route to a variety of substituted fluoren-9-ones. nih.govorganic-chemistry.org The reaction typically utilizes a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and a base, under a carbon monoxide (CO) atmosphere. organic-chemistry.orgbohrium.com For instance, the cyclocarbonylation of 2-iodobiphenyls can produce high yields of the corresponding fluoren-9-ones. nih.gov Notably, the reaction demonstrates good regioselectivity, with 3'-substituted 2-iodobiphenyls affording 3-substituted fluoren-9-ones in excellent yields. nih.govacs.org This method has been successfully applied to the synthesis of polycyclic and heterocyclic fluorenones as well. nih.govnih.gov

A related strategy involves a palladium-catalyzed carbonylative multiple C-C bond formation, which provides an efficient pathway to various substituted fluoren-9-ones from readily available aryl halides and arylboronic acids under a CO atmosphere. organic-chemistry.org This method is valued for its good functional-group compatibility. organic-chemistry.org

Key Features of Palladium-Catalyzed Cyclocarbonylation
Starting MaterialKey ReagentsProductAdvantages
o-Halobiaryls (e.g., 2-iodobiphenyls)Palladium catalyst, Carbon Monoxide (CO)Substituted Fluoren-9-onesHigh yields, Good regioselectivity, Applicable to polycyclic and heterocyclic systems nih.govnih.gov
Aryl halides and Arylboronic acidsPalladium catalyst, Carbon Monoxide (CO)Substituted Fluoren-9-onesGood functional-group compatibility organic-chemistry.org

Sonogashira Cross-Coupling Methods for Ethynyl (B1212043) Fluorenones

The Sonogashira cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, can be utilized in the synthesis of ethynyl-substituted fluorenone precursors. wikipedia.orgyoutube.com The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

While direct Sonogashira coupling to form the fluorenone ring is less common, the methodology is crucial for introducing the ethynyl group, which can then undergo subsequent cyclization reactions to form the fluorenone core. For instance, an ethynyl-linked covalent organic framework has been synthesized using Sonogashira cross-coupling reactions. nih.gov The versatility of the Sonogashira reaction allows for the use of a wide range of terminal alkynes and aryl halides, making it a valuable method for creating complex molecular architectures that can serve as precursors to fluorenones. libretexts.org

General Fluorene Oxidation to Fluoren-9-one

A straightforward and widely used method for the synthesis of fluoren-9-one is the direct oxidation of fluorene. wipo.intgoogle.com This transformation can be achieved using various oxidizing agents and reaction conditions.

One common approach involves the use of an oxygen-containing gas as the oxidant in the presence of a base as a catalyst. wipo.int For example, industrial fluorene can be reacted with an oxygen-containing gas in a solvent system of fluoren-9-one and water, with a base and a phase transfer catalyst at temperatures between 70-83°C. wipo.int Another method utilizes air oxidation of fluorene compounds dissolved in tetrahydrofuran (B95107) with potassium hydroxide (B78521) at room temperature, which can yield 9-fluorenone (B1672902) in high purity and yield (98-99%). google.com

Other oxidation systems include using dimethyl sulfoxide (B87167) (DMSO) as a solvent and sodium hydroxide as a catalyst with oxygen as the oxidant. google.com This method can produce crude fluorenone with high content, which can then be purified. google.com The oxidation of 9-fluorenol to 9-fluorenone is another related transformation that can be accomplished using reagents like sodium hypochlorite (B82951) in an acidic environment. aiinmr.comwpmucdn.com

Comparison of Fluorene Oxidation Methods
Oxidizing Agent/SystemSolvent/CatalystKey FeaturesReported Yield/Purity
Oxygen-containing gasFluoren-9-one/Water, Base, Phase transfer catalystUtilizes product as solvent, simplifying separation wipo.intNot specified in abstract
AirTetrahydrofuran, Potassium hydroxideMild conditions, high yield, recyclable solvent google.com98-99% yield, 99-99.5% purity google.com
OxygenDimethyl sulfoxide, Sodium hydroxideHigh purity product after purification google.com>99.8% purity after purification google.com
Sodium hypochloriteAcetic acid (acidic environment)Oxidation of 9-fluorenol to 9-fluorenone wpmucdn.comNot specified in abstract

Targeted Introduction of the Sulfanyl (B85325) Moiety at the C-3 Position

Once the fluoren-9-one core is established, the next critical step is the regioselective introduction of the sulfanyl group at the C-3 position.

Regioselective Functionalization Techniques

Achieving regioselective functionalization at the C-3 position of the fluoren-9-one ring system can be challenging. Directed C-H functionalization strategies have emerged as powerful tools for introducing substituents at specific positions on aromatic rings. These methods often employ a directing group that positions a metal catalyst in proximity to the desired C-H bond, facilitating its activation and subsequent functionalization. acs.org

While direct C-H sulfenylation at the C-3 position of fluoren-9-one is not extensively documented in the provided search results, the principles of directed C-H functionalization can be applied. For instance, the palladium-catalyzed C-H arylation at the 3-position of proline derivatives using an aminoquinoline directing group demonstrates the feasibility of targeting specific unactivated C-H bonds. acs.org Similar strategies could potentially be adapted for the introduction of a sulfanyl group onto the fluoren-9-one scaffold by employing a suitable directing group and a sulfur-containing electrophile.

Reduction of Thio-Acetate Precursors

A common and effective strategy for introducing a thiol (sulfanyl) group onto an aromatic ring involves a two-step process: the introduction of a thioacetate (B1230152) group, followed by its reduction. While the direct synthesis of 3-thioacetyl-9H-fluoren-9-one is not explicitly detailed in the provided search results, this transformation would likely proceed through standard aromatic substitution reactions, potentially involving electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to install the thioacetyl group at the C-3 position.

Once the 3-thioacetyl-9H-fluoren-9-one precursor is obtained, the sulfanyl group can be unmasked through reduction. This is typically achieved by hydrolysis of the thioacetate under basic or acidic conditions. Common reagents for this transformation include sodium hydroxide, sodium methoxide, or hydrochloric acid. The resulting thiolate can then be protonated to yield the desired 3-sulfanyl-9H-fluoren-9-one.

Thiol-Ene Click Chemistry in Fluorene Functionalization

Thiol-ene click chemistry has emerged as a powerful and versatile tool for the functionalization of various molecular scaffolds and materials, including fluorene-based systems. This reaction, which involves the addition of a thiol to an alkene, can be initiated by radicals or nucleophiles and is characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgalfa-chemistry.com The anti-Markovnikov addition of the thiol to the alkene is a key feature of the radical-mediated pathway. wikipedia.orgyoutube.com

A notable application of this methodology is in the creation of cross-linked poly(fluorene) networks. By incorporating alkene side-chains of varying lengths into poly(fluorene) derivatives, thiol-ene photo-click chemistry can be used to form conjugated thin-film networks. acs.org This approach offers precise control over the network architecture. For instance, poly(fluorene)s with 5- and 11-carbon length side-chains have been successfully cross-linked using difunctional and tetra-functional thiol cross-linkers. The resulting networks exhibit tunable properties, and the process can be monitored using techniques such as FTIR, contact profilometry, and photo calorimetry. acs.org The incorporation of fluorenone into these polymers serves as a diagnostic tool, as its characteristic low-energy emission is sensitive to the local environment and network formation. acs.org

The general procedure for creating these cross-linked thin films involves dissolving the cross-linkable poly(fluorene) derivative and a multifunctional thiol in a suitable solvent, such as a mixture of chloroform (B151607) and toluene. acs.org This solution is then spin-coated onto a substrate to form a thin film, which is subsequently cured, often using UV irradiation, to initiate the thiol-ene reaction and form the cross-linked network. acs.org

Transition Metal-Free Thiol-Functionalization Routes

The synthesis of aryl thioethers, including this compound, can be achieved through various transition-metal-free methods, offering alternatives to traditional metal-catalyzed cross-coupling reactions. These approaches are often more environmentally friendly and can tolerate a wider range of functional groups.

One such method involves the acid-mediated coupling of thiols or thioethers with diaryliodonium salts. organic-chemistry.org This reaction proceeds under acidic conditions and is tolerant of air and moisture. The mechanism is believed to involve the formation of a sulfonium (B1226848) salt intermediate, followed by nucleophilic substitution to yield the aryl sulfide. organic-chemistry.org This method has a broad substrate scope, accommodating both electron-rich and electron-deficient arenes, as well as various functional groups like bromides, hydroxyls, and amines. organic-chemistry.org

Another innovative transition-metal-free approach is the indirect trifluoromethylthiolation of sodium arylsulfinates using the Ruppert–Prakash reagent (TMSCF3). acs.orgresearchgate.net This reaction provides a practical route to aryl trifluoromethyl thioethers and is noted for its operational simplicity and excellent functional group compatibility. acs.org

Furthermore, the synthesis of aryl 1-thioglycosides has been demonstrated via a transition-metal-free protocol involving the in-situ generation of arynes, which then react with glycosyl thiols. nih.gov This method is mild, convenient, and provides good to excellent yields with stereoselective formation of 1,2-trans-thioglycosides. nih.gov While not directly applied to fluorene systems in the cited literature, the principles of these transition-metal-free reactions could potentially be adapted for the synthesis of this compound and its derivatives.

Further Chemical Modifications and Derivatization of this compound

The versatile scaffold of this compound allows for a wide range of chemical modifications and derivatizations, enabling the synthesis of novel compounds with tailored properties. These modifications can be targeted at various positions of the fluorene core, as well as the sulfanyl and carbonyl functionalities.

Strategies for Functionalization at C-2 and C-7 Positions

The C-2 and C-7 positions of the fluorene ring are often targeted for functionalization to modulate the electronic and photophysical properties of the molecule. Halogenation, particularly bromination, is a common first step to introduce reactive handles at these positions. For example, 2,7-dibromofluorene (B93635) can be synthesized by reacting fluorene with bromine in chloroform. researchgate.net This di-halogenated intermediate can then be used in a variety of cross-coupling reactions to introduce new substituents.

The synthesis of 2,7-dihalo derivatives of (9-fluorenyl)methanol has also been reported, providing a convenient route to functionalized fluorene building blocks. acs.org Furthermore, structural modulations of 9-fluorenone derivatives, such as tilorone, have been performed at the C-2 and C-7 positions to enhance their biological activity. Tilorone itself is 2,7-bis(2-diethylaminoethoxy)fluoren-9-one. nih.gov These examples highlight the accessibility of the C-2 and C-7 positions for chemical modification.

Manipulation of the Carbonyl Group at C-9

The carbonyl group at the C-9 position of 9-fluorenone is a key site for chemical manipulation, allowing for the introduction of a wide array of functional groups and the extension of the conjugated system. A common reaction at this position is the Knoevenagel condensation, which involves the reaction of the C-9 methylene (B1212753) group (in the corresponding fluorene) with an aldehyde to form a C=C double bond, leading to the formation of dibenzofulvene derivatives. mdpi.com

The C-9 position can also be directly functionalized. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) is achieved through the condensation of 9-fluorenone with phenol (B47542), a reaction that can be catalyzed by bifunctional ionic liquids containing both sulfonic acid and sulfhydryl groups. rsc.org The carbonyl group can also be converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov This oxime can then be further derivatized, for example, by reaction with arylisocyanates to form O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov Additionally, the synthesis of functionalized 9-substituted fluorene derivatives has been achieved through the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. thieme-connect.de

Hybridization with Other Heterocyclic Systems (e.g., Triazoles, Thiazoles)

The hybridization of the this compound scaffold with other heterocyclic systems, such as triazoles and thiazoles, is a promising strategy for developing new compounds with enhanced biological activities and material properties.

Triazole Hybrids:

A variety of 9H-fluorenone-based 1,2,3-triazole analogues have been synthesized using click chemistry. nih.gov These hybrids, which can incorporate different linkers such as -NH-, -S-, and -SO2- between the fluorene and triazole moieties, have been evaluated for their antitubercular activity. nih.gov The synthesis of 9H-fluorene-triazole hybrids has also been achieved through Friedel-Crafts alkylation of biaryl hydroxy-1,2,3-triazoles. explorationpub.comexplorationpub.com Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between fluorene-based alkynes and azidobenzenes. explorationpub.comexplorationpub.com

Thiazole (B1198619) Hybrids:

Fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds. mdpi.com The starting carbothioamide is prepared from the reaction of fluorenone with thiosemicarbazide. mdpi.com These thiazole hybrids have been screened for their antimicrobial properties. mdpi.com The synthesis of substituted thiazole derivatives can be achieved by reacting substituted hydrazine-carbothioamides with chloroacetone, often catalyzed by a base like triethylamine. nih.gov

Incorporation into Polymer Architectures

The unique photophysical and electronic properties of fluorene derivatives make them attractive building blocks for the construction of functional polymers. This compound can be incorporated into polymer architectures to create materials with tailored characteristics for applications in optoelectronics and other fields.

Fluorene-based polymers are often synthesized via step-growth polymerization. For example, diacid monomers containing fluorene moieties can be polymerized with diols to form cardo structure polyesters. acs.orgacs.org These polymers can exhibit high refractive indices, thermal stability, and optical transparency. acs.orgacs.org The synthesis of fluorene-based semiconducting copolymers, such as those containing thiophene (B33073) units, has been achieved through Suzuki coupling polymerization. nih.govresearchgate.netmdpi.com These copolymers are of interest for applications in organic solar cells. nih.gov

The incorporation of thiol groups into polymer backbones is another strategy to impart specific functionalities. Polymers with thiol groups have been shown to exhibit enhanced mucoadhesive properties, which is relevant for biomedical applications. nih.gov The thiol-ene click chemistry mentioned earlier provides a facile method for creating cross-linked poly(fluorene) networks, demonstrating a direct way to integrate the thiol functionality within a fluorene-based polymer architecture. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Sulfanyl 9h Fluoren 9 One Compounds

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its behavior upon photoexcitation.

The UV-Vis absorption spectrum of 9-fluorenone (B1672902) exhibits characteristic bands corresponding to π-π* and n-π* transitions. The introduction of a sulfanyl (B85325) group, which is an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluorenone. This is due to the extension of the conjugated system by the lone pair of electrons on the sulfur atom.

Studies on other sulfur-containing fluorene (B118485) derivatives have shown that the electronic and photophysical properties are influenced by the presence of sulfur atoms. researchgate.net The UV-Vis absorption spectrum of 3-Sulfanyl-9H-fluoren-9-one in a non-polar solvent like hexane (B92381) would likely show a main absorption band in the near-UV region. In more polar solvents, solvatochromic shifts are expected, providing information about the change in dipole moment upon electronic excitation.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Comparison to 9-Fluorenone

CompoundSolventExpected λmax (nm)Transition Type
9-FluorenoneHexane~380, ~300n-π, π-π
This compoundHexane>380, >300n-π, π-π

Note: The values for this compound are predictive and based on the expected effect of the sulfanyl substituent.

Fluorenone and its derivatives are known for their fluorescence properties. researchgate.net Upon excitation, this compound is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The position of the emission maximum is sensitive to the solvent polarity, which can be used to probe the nature of the excited state.

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of the fluorescence process. The quantum yield can be influenced by various factors, including the presence of heavy atoms like sulfur, which can promote intersystem crossing to the triplet state, thereby quenching fluorescence. Therefore, the quantum yield of this compound might be different from that of the parent fluorenone. The synthesis of fluorenone-thiophene dendrimers has been explored to tune their spectroscopic properties for applications in photovoltaic devices. researchgate.net

The presence of the sulfur atom can enhance the rate of intersystem crossing due to the heavy-atom effect, which facilitates spin-forbidden transitions. This could lead to a significant population of the triplet state. The triplet state can then undergo phosphorescence (a slower emission of light at a longer wavelength than fluorescence) or non-radiative decay. The study of the photophysical properties of sulfur-oxidized diarylethenes has shown that the oxidation state of the sulfur atom plays a crucial role in determining their photochromic and fluorescence properties. elsevierpure.com

X-ray Crystallography for Solid-State Structural Analysis

The crystal packing would reveal the nature and geometry of intermolecular interactions, such as the hydrogen bonds discussed in section 3.3.2. The planarity of the fluorenone system and the orientation of the sulfanyl group relative to the aromatic ring would be determined. The crystal structures of various 9,9-disubstituted fluorene derivatives have been reported, providing a basis for understanding the packing motifs in this class of compounds. mdpi.com While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures suggests that π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing.

Theoretical and Computational Chemistry Approaches to 3 Sulfanyl 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for examining the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT methods are widely used to predict molecular geometries, electronic properties, and spectroscopic parameters of organic compounds, including fluorenone and its derivatives. nih.govnih.govknu.ac.kr

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 9-fluorenone (B1672902), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. knu.ac.krresearchgate.net

Electronic structure analysis delves into the distribution of electrons within the molecule. The presence of the electron-withdrawing carbonyl group (C=O) and the potentially electron-donating sulfanyl (B85325) group (-SH) on the fluorene (B118485) scaffold creates a molecule with interesting electronic properties. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, a common tool used alongside DFT, can elucidate charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule. nih.gov For instance, NBO analysis in similar fluorenone derivatives has confirmed charge separation and efficient electron transfer from donor to acceptor units. nih.gov

Table 1: Predicted Geometric Parameters for Fluorenone Derivatives (Illustrative) Note: This table is illustrative, as specific data for 3-Sulfanyl-9H-fluoren-9-one was not found. The data represents typical values for the parent fluorenone scaffold.

ParameterTypical DFT-Calculated ValueReference Compound
C=O Bond Length~1.22 Å9-Fluorenone knu.ac.kr
C-C (Aromatic) Bond Length1.39 - 1.48 Å9-Fluorenone knu.ac.kriaea.org
C-S Bond Length~1.77 ÅGeneric Aryl Thiol
S-H Bond Length~1.34 ÅGeneric Thiol

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For fluorenone derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. The introduction of substituents significantly affects the energies of these orbitals. rsc.org An electron-donating group like the sulfanyl (-SH) group would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorenone core influences the LUMO. researchgate.net

DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov For example, a study on fluorenol and fluorenone using the CAM-B3LYP functional showed that fluorenone has a HOMO of -7.99 eV, a LUMO of -1.53 eV, resulting in a gap of 6.46 eV. nih.gov The introduction of a sulfanyl group at the 3-position of 9H-fluoren-9-one would likely decrease this gap, enhancing its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) Note: This table presents comparative data for related compounds to illustrate the principles, as specific values for this compound were not found.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
9-Fluorenone-7.99-1.536.46CAM-B3LYP nih.gov
Fluorenol-7.56-1.655.91CAM-B3LYP nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies for 9-fluorenone have been calculated using methods like B3LYP/6-31G*, showing good agreement with experimental IR spectra after applying a scaling factor. knu.ac.kr For this compound, DFT would predict characteristic vibrational modes, including the C=O stretch, aromatic C-H and C-C stretches, and the distinctive C-S and S-H stretching frequencies.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations on similar hydrazone derivatives of fluorenone have shown high correlation coefficients (often >0.98 for ¹³C) between theoretical and experimental values. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov For fluorenone derivatives, these calculations help understand the nature of the electronic transitions, such as π-π* or n-π* transitions, and how they are affected by substituents. researchgate.net

Acidity and Aromaticity Studies of Fluorene Scaffolds

The fluorene scaffold possesses unique acidity at the C9 position due to the stability of the resulting fluorenyl anion, which is highly aromatic. Computational studies can quantify this acidity by calculating the proton affinity or the pKa value.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the behavior of molecules in solution. researchgate.net

For a molecule like this compound, MD simulations could be used to:

Study its interaction with solvent molecules, providing a more realistic model of its behavior in solution compared to gas-phase DFT calculations.

Investigate its aggregation behavior. Fluorene-based molecules can form aggregates through π-π stacking, and MD simulations can reveal the structure and stability of these aggregates. researchgate.net

Explore its conformational flexibility, particularly the rotation of the sulfanyl group.

Atomistic MD simulations on related ionomers containing fluorene units have been used to understand aggregate morphologies and their dependence on molecular structure. researchgate.net

Quantum Chemical Investigations of Reactivity Pathways

Quantum chemical methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the investigation of reaction mechanisms, identification of transition states, and calculation of activation energies. acs.org

For this compound, these methods could be applied to explore various reactivity pathways:

Electrophilic and Nucleophilic Attack: By analyzing the Molecular Electrostatic Potential (MEP) and Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack. The carbonyl oxygen would be a likely site for electrophilic attack, while the aromatic rings could be susceptible to nucleophilic or electrophilic substitution depending on the reaction conditions.

Reaction Mechanisms: The detailed step-by-step mechanism of reactions, such as oxidation of the thiol, reduction of the ketone, or substitution on the aromatic rings, can be elucidated. This involves locating the transition state structures connecting reactants to products and calculating the energy barriers for each step. acs.org For example, DFT calculations have been used to support a radical relay mechanism in the hydrobromination of allyl carboxylates, proceeding through a cobalt-hydride species. acs.org

Computational Modeling of Host-Guest Interactions for Sensing Applications

As a consequence of the lack of available research, this section cannot be populated with the requested detailed research findings or data tables. The scientific community has yet to publish studies exploring the host-guest chemistry of this compound through computational methods for sensing purposes.

Chemical Reactivity and Transformation Pathways of 3 Sulfanyl 9h Fluoren 9 One

Reactivity of the Thiol Functional Group

The thiol group (-SH) attached to the fluorene (B118485) ring at the 3-position is a versatile functional group known for its nucleophilic character and its susceptibility to oxidation.

The sulfur atom of the thiol group in 3-Sulfanyl-9H-fluoren-9-one possesses lone pairs of electrons, rendering it nucleophilic. organic-chemistry.org Thiols are generally more nucleophilic than their alcohol counterparts due to the greater polarizability of the larger sulfur atom. rsc.org The nucleophilicity is further enhanced upon deprotonation to the corresponding thiolate anion (Ar-S⁻), which is a significantly stronger nucleophile. bohrium.com Given that the pKa of aromatic thiols is typically around 7-8, the formation of the thiolate can be readily achieved under basic conditions. organic-chemistry.org

This nucleophilic character allows this compound to participate in a variety of addition reactions, most notably conjugate additions to α,β-unsaturated carbonyl compounds (Michael additions) and additions to other electrophilic centers. organic-chemistry.orgnih.gov In a typical Michael addition, the thiolate anion would attack the β-carbon of an activated alkene, forming a new carbon-sulfur bond.

Reaction Type Reactant General Product Key Conditions
Michael Additionα,β-Unsaturated Ketone/EsterThioetherBase catalyst (e.g., amine, hydroxide)
Addition to Aldehyde/KetoneAldehyde or KetoneHemithioacetal/ThioacetalAcid or base catalysis
Addition to AlkyneActivated AlkyneVinyl SulfideBase catalysis

This table illustrates the expected nucleophilic addition reactions of this compound based on the known reactivity of aromatic thiols.

A characteristic reaction of thiols is the thiol-disulfide exchange, a process of significant importance in biological systems, particularly in protein folding. quizlet.comnih.gov This reversible reaction involves the attack of a thiolate anion on a disulfide bond. In the context of this compound, its thiolate form can react with a disulfide (R-S-S-R) to form a new disulfide and a different thiolate.

The mechanism is consistent with a direct SN2-type substitution, where the nucleophilic sulfur of the thiolate attacks one of the sulfur atoms of the disulfide bond, proceeding through a linear trisulfide-like transition state. quizlet.comorganic-chemistry.org The reaction is highly dependent on pH, as the concentration of the reactive thiolate species increases with higher pH. organic-chemistry.org The reaction rate is also influenced by the solvent, with aprotic solvents generally favoring the reaction by not overly solvating the anionic nucleophile. quizlet.com

Step Description Influencing Factors
Deprotonation The thiol (Ar-SH) is deprotonated by a base to form the more reactive thiolate (Ar-S⁻).pH > pKa of the thiol (typically > 8)
Nucleophilic Attack The thiolate attacks one of the sulfur atoms of a disulfide bond (R-S-S-R).Steric hindrance, electronic effects of R groups
Displacement A new disulfide bond (Ar-S-S-R) is formed, and a new thiolate (R-S⁻) is released.Stability of the leaving thiolate

This table outlines the key steps and influencing factors in the thiol-disulfide exchange reaction involving this compound.

The sulfur atom in the sulfanyl (B85325) group of this compound exists in its lowest oxidation state and can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first to the corresponding sulfoxide (B87167) and then, under stronger conditions, to the sulfone. researchgate.netmdpi.comresearchgate.net

The selective oxidation to the sulfoxide can be achieved using a variety of reagents under controlled conditions, such as hydrogen peroxide in acetic acid. researchgate.net Over-oxidation to the sulfone is a common side reaction, but specific reagents and conditions have been developed to favor the formation of one product over the other. researchgate.netmdpi.com For instance, stronger oxidizing agents or higher temperatures often lead to the formation of the sulfone.

Oxidizing Agent Typical Product General Conditions
Hydrogen Peroxide (H₂O₂) in Acetic AcidSulfoxideRoom temperature, controlled stoichiometry researchgate.net
m-Chloroperoxybenzoic acid (mCPBA)Sulfoxide or SulfoneStoichiometry dependent; 1 equiv. for sulfoxide, >2 equiv. for sulfone
Potassium Permanganate (KMnO₄)SulfoneStrong oxidation conditions
N-Fluorobenzenesulfonimide (NFSI)Sulfoxide or SulfoneControllable by NFSI loading in water

This table presents a summary of common oxidizing agents used for the conversion of aromatic sulfides to sulfoxides and sulfones, which would be applicable to this compound.

Reactions Involving the Fluoren-9-one Core

The fluoren-9-one structure itself is a site of significant chemical reactivity, primarily centered around the carbonyl group at the C-9 position and the potential for the formation of reactive intermediates.

The carbonyl group at the C-9 position of the fluoren-9-one core is a key reactive site. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. organic-chemistry.org This reactivity is fundamental to many transformations of the fluorenone scaffold.

A common reaction is the reduction of the ketone to a secondary alcohol, 9-fluorenol, which can be accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄). Furthermore, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbonyl group yields tertiary alcohols at the C-9 position.

Reaction Type Reagent Product at C-9
ReductionSodium Borohydride (NaBH₄)Hydroxyl (-OH)
Grignard ReactionAlkyl/Aryl Magnesium Halide (RMgX)Tertiary Alcohol (-C(OH)R)
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Alkene (=CHR)
Knoevenagel CondensationActive Methylene (B1212753) CompoundDibenzofulvene derivative mdpi.com

This table summarizes representative reactions occurring at the C-9 position of the fluoren-9-one core.

The fluorenone scaffold can serve as a precursor to the corresponding carbene, fluorenylidene. Although the direct generation from this compound is not explicitly detailed in the provided context, carbenes are typically formed from precursors such as diazocompounds or by the decomposition of the sodium salt of a tosylhydrazone. The resulting fluorenylidene is a reactive intermediate with unique properties. quizlet.com

Fluorenylidene exists as two readily interconvertible spin states: a singlet state and a triplet ground state, with a very small energy gap between them. quizlet.com This leads to diverse reactivity that can be influenced by reaction conditions. quizlet.com

Singlet Fluorenylidene: Behaves as an electrophile and typically undergoes concerted reactions, such as stereospecific addition to alkenes to form cyclopropanes. quizlet.com

Triplet Fluorenylidene: Acts as a diradical and participates in stepwise radical addition reactions, which are generally not stereospecific. quizlet.com

The presence of the sulfanyl group at the 3-position would likely influence the electronic properties and, consequently, the reactivity of the resulting fluorenylidene intermediate.

Intermediate Spin State Electronic Character Typical Reaction with Alkenes
FluorenylideneSingletElectrophilicConcerted, stereospecific cyclopropanation
FluorenylideneTripletDiradicalStepwise, non-stereospecific radical addition

This table contrasts the reactivity of the singlet and triplet states of the fluorenylidene intermediate.

Acid-Base Equilibria and Proton Transfer Dynamics

The most significant acid-base equilibrium for this compound involves the deprotonation of the sulfanyl (-SH) group to form the corresponding thiolate anion. Aromatic thiols, or thiophenols, are notably more acidic than their corresponding phenols. wikipedia.orgchemeurope.com This increased acidity is attributed to the larger size of the sulfur atom, which allows for greater dispersal of the negative charge in the resulting thiolate anion. youtube.com

The acidity of thiophenol itself is significantly greater than that of phenol (B47542), with pKa values of 6.62 and 9.95, respectively. wikipedia.org The acidity of substituted thiophenols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. The fluorenone moiety is known to be electron-withdrawing, which would be expected to increase the acidity of the sulfanyl group in this compound compared to thiophenol.

The proton transfer dynamics of the sulfanyl group are expected to be rapid. In the presence of a suitable base, such as an alkali metal hydroxide (B78521), the thiol will readily deprotonate to form the thiolate. wikipedia.org This thiolate is a potent nucleophile. wikipedia.orgchemeurope.com

To illustrate the effect of substitution on the acidity of aromatic thiols, the following table presents the pKa values of thiophenol and some of its derivatives.

CompoundpKa in Water at 25°C
Thiophenol6.62 wikipedia.org
Phenol (for comparison)9.95 wikipedia.org
Butanethiol (for comparison)10.5 wikipedia.org
Pentafluorothiophenol2.68 wikipedia.org

This table presents the acid dissociation constants (pKa) for thiophenol and related compounds to provide context for the expected acidity of this compound.

Given the electron-withdrawing nature of the fluorenone system, it is reasonable to predict that the pKa of this compound would be lower than that of thiophenol.

Mechanistic Studies of Catalytic Transformations Involving the Compound

Direct mechanistic studies of catalytic transformations involving this compound are not readily found in the surveyed literature. However, the fluorenone scaffold is a common motif in compounds used in various catalytic applications, particularly in photoredox catalysis and transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.org The presence of the sulfanyl group introduces a potential coordination site for metal catalysts, which could influence the reaction pathways.

Fluorenone derivatives have been utilized in a range of catalytic transformations. organic-chemistry.orgacs.org A summary of these transformations is provided in the table below.

Catalytic TransformationCatalyst SystemDescription
[2+2] Photocycloaddition9-Fluorenone (B1672902) (as photocatalyst)Utilizes the excited state of the fluorenone core to facilitate cycloaddition reactions under light irradiation. researchgate.net
Dehydrogenative CyclizationPalladium (Pd)Forms fluorenone derivatives from benzophenones through dual C-H functionalization. acs.org
Carbonylative CyclizationPalladium (Pd)Synthesizes fluorenones from o-halobiaryls and carbon monoxide. organic-chemistry.org
Intramolecular AcylationRhodium (Rh)Enables the synthesis of fluorenones from biarylcarboxylic acids. organic-chemistry.org
Deoxygenative Radical CyclizationPhotoredox CatalysisForms fluorenones from biarylcarboxylic acids via acyl radical intermediates. organic-chemistry.org

This table summarizes various catalytic transformations where fluorenone derivatives are either the product or a key component of the catalytic system.

Mechanistically, in palladium-catalyzed reactions such as dehydrogenative cyclization, the fluorenone core is assembled through C-H activation. acs.org In such a scenario involving this compound, the sulfanyl group could potentially coordinate to the palladium center, influencing the regioselectivity and efficiency of the C-H activation step. The sulfur atom, being a soft donor, could interact favorably with a soft metal like palladium.

In the context of photoredox catalysis, the fluorenone moiety acts as a photosensitizer. researchgate.netsigmaaldrich.com Upon absorption of light, it can be excited to a state where it can facilitate electron transfer to or from a substrate. The electronic properties of the sulfanyl substituent would likely modulate the energy levels of the fluorenone's frontier molecular orbitals, thereby tuning its photoredox potential.

While these are plausible scenarios based on the known reactivity of fluorenones and aromatic thiols, dedicated mechanistic studies on this compound are required to elucidate the precise pathways of its catalytic transformations.

Coordination Chemistry of 3 Sulfanyl 9h Fluoren 9 One As a Ligand

Ligand Design Principles and Chelation Properties of the Sulfanyl (B85325) Moiety

The design of 3-Sulfanyl-9H-fluoren-9-one as a ligand is predicated on the foundational principles of hard and soft acid-base (HSAB) theory and chelation. The sulfanyl (-SH) group is a classic soft donor, making it an excellent candidate for forming stable complexes with soft or borderline metal ions like palladium(II), gold(I)/(III), rhodium(I), and iridium(I). researchgate.net Upon deprotonation, the resulting thiolate (S⁻) becomes a potent anionic donor, forming strong, covalent metal-sulfur bonds. researchgate.net

The fluorenyl backbone itself possesses versatile coordination capabilities, with known examples showing η1, η3, and η5 coordination modes through its aromatic system. nih.gov In the case of this compound, the most probable coordination involves the sulfanyl group as the primary binding site. However, the ketone oxygen at the 9-position introduces the possibility of chelation, where the ligand could act as a bidentate S,O-donor, forming a six-membered chelate ring with a metal center. The stability of such a chelate would depend on the specific metal ion and the geometric constraints of the complex. The large, planar, and electron-delocalized fluorenone structure can also influence the electronic properties of the resulting metal complex through π-interactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The thiol proton is acidic and can be readily removed by a weak base (e.g., triethylamine) or upon reaction with a metal salt to form the thiolate complex.

While specific, detailed reports on the synthesis of complexes with this compound are not abundant in the literature, their preparation can be inferred from established methods for related thiol and fluorenyl ligands.

Palladium: Palladium(II) complexes can be synthesized by reacting the deprotonated ligand with a palladium(II) source, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]. The reaction would likely yield a square planar complex, potentially of the type [Pd(L)₂] or [Pd(L)Cl(solvent)], where L represents the deprotonated ligand.

Gold: The coordination chemistry with gold is particularly interesting. Reaction with a gold(I) precursor like chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] would lead to a linear Au(I)-thiolate complex, [Au(L)(PPh₃)]. In contrast, reactions with gold(III) sources, such as tetrachloroauric(III) acid (HAuCl₄), are often complicated by redox reactions. nih.gov The thiol group can reduce Au(III) to Au(I), resulting in the formation of a Au(I) complex and the corresponding disulfide of the ligand (dimerized this compound). researchgate.netresearchgate.net The stability of the Au(III) oxidation state would depend heavily on the other ligands present in the coordination sphere. researchgate.net

Cobalt: Cobalt(II) complexes could be prepared by reacting the ligand with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), in an alcoholic solvent. The resulting geometry could be tetrahedral or octahedral, depending on the stoichiometry and the presence of other coordinating solvent molecules.

Rhodium and Iridium: Rhodium(I) and Iridium(I) complexes are often prepared from dimeric precursors like [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ (where COD is 1,5-cyclooctadiene). The reaction with the deprotonated this compound ligand would likely displace the chloride bridge to form a square planar complex. There is also precedent for the fluorenyl moiety itself coordinating to the metal center, potentially leading to cyclometalation or η¹-coordination of the fluorenyl ring, which would significantly impact the complex's geometry and reactivity. nih.gov

The thiol group is the linchpin of this ligand's coordination chemistry. As a soft donor, it exhibits a strong affinity for the soft transition metals listed. Upon deprotonation to the thiolate anion, it forms a robust covalent bond with the metal center. researchgate.net This M-S bond is typically the primary interaction governing the formation and stability of the complex. The directionality and strength of this bond dictate the initial geometry, which may then be modified by weaker interactions, such as coordination of the ketone oxygen or the fluorenyl π-system.

Spectroscopic Characterization of Metal-3-Sulfanyl-9H-fluoren-9-one Complexes

The formation of metal complexes with this compound can be monitored and confirmed using a suite of spectroscopic techniques. Each method provides unique insight into the structure and bonding of the resulting compounds.

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the disappearance of the ν(S-H) stretching vibration, typically found in the 2550-2600 cm⁻¹ region for free thiols, upon coordination to the metal. Additionally, a shift in the ν(C=O) band of the fluorenone ketone group (around 1700-1720 cm⁻¹) to a lower frequency would provide strong evidence for its coordination to the metal center (bidentate S,O-chelation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the ligand's structure in the complex. The disappearance of the thiol proton resonance in the ¹H NMR spectrum is a key indicator of deprotonation and coordination. Shifts in the chemical environments of the aromatic protons on the fluorenone backbone would also be observed, providing information about the electronic effects of metal coordination. Techniques used to study thiol binding to gold surfaces can be adapted to characterize these discrete complexes. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are expected to be rich with information. They would feature intense intraligand π-π* transitions associated with the fluorenone chromophore. Upon complexation, new, often lower-energy bands corresponding to charge-transfer transitions are expected to appear. google.com These could be ligand-to-metal charge transfer (LMCT) bands, arising from the transfer of electron density from the electron-rich thiolate to the metal d-orbitals, or metal-to-ligand charge transfer (MLCT) bands.

The table below summarizes the expected spectroscopic data for a hypothetical metal complex of this compound (L).

Spectroscopic TechniqueFree Ligand (HL) - Expected SignatureMetal Complex (M-L) - Expected SignatureInformation Gained
IR Spectroscopyν(S-H) stretch at ~2550 cm⁻¹; ν(C=O) stretch at ~1715 cm⁻¹Absence of ν(S-H) stretch; Shift of ν(C=O) to lower frequency (e.g., ~1680 cm⁻¹)Confirms S-H bond cleavage (coordination); Indicates O-coordination
¹H NMR SpectroscopyResonance for -SH proton (variable, ~3-4 ppm); Aromatic proton signalsAbsence of -SH proton resonance; Shifts in aromatic proton signalsConfirms deprotonation; Shows electronic effect of metal on ligand
UV-Vis SpectroscopyIntraligand π-π* transitions (e.g., ~300-350 nm)Shifted intraligand bands; New LMCT or MLCT bands at longer wavelengths (>400 nm)Probes the electronic structure and metal-ligand interactions

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the bonding and electronic structure of these complexes. nih.gov Theoretical calculations can be used to:

Determine Geometric Structures: Predict the most stable coordination geometries, including bond lengths and angles, and assess the likelihood of monodentate versus bidentate coordination.

Analyze Metal-Ligand Bonding: Quantify the nature of the metal-sulfur bond, determining its degree of covalency and the contributions of metal and ligand orbitals. Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide detailed descriptions of these interactions.

Interpret Spectroscopic Data: Calculate theoretical IR frequencies, NMR chemical shifts, and electronic transitions (using Time-Dependent DFT, or TD-DFT) to aid in the assignment of experimental spectra. researchgate.net

Probe Electronic Structure: Generate molecular orbital diagrams to visualize the frontier orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and photophysical properties. For instance, calculations can reveal whether the HOMO is primarily located on the thiolate, the fluorenone π-system, or the metal, which has significant implications for the complex's redox behavior.

Catalytic Potential of this compound Metal Complexes

Metal complexes containing thiolates and fluorenyl ligands are promising candidates for catalysis. The catalytic potential of this compound complexes can be hypothesized based on the known reactivity of related systems.

Palladium Complexes: Palladium-thiolate complexes are known to be active in various cross-coupling reactions. A Pd(II) complex of this ligand could potentially serve as a catalyst or pre-catalyst for reactions like Suzuki, Heck, or Sonogashira couplings, where the ligand framework could stabilize the active catalytic species.

Rhodium and Iridium Complexes: Rhodium and Iridium complexes are workhorses in hydrogenation, hydroformylation, and C-H activation catalysis. The combination of a soft sulfur donor and a large aromatic backbone in the this compound ligand could lead to unique reactivity. Metal-ligand cooperation, where the thiol(ate) group participates directly in substrate activation (e.g., by accepting or donating a proton), is a known phenomenon that can enhance catalytic activity. nih.gov

Gold Complexes: Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. The electronic properties of a gold complex could be finely tuned by this ligand, potentially leading to novel catalytic transformations.

The fluorenyl backbone itself is not inert; its ability to engage in different coordination modes (ring slippage) is a known feature in olefin polymerization catalysis with early transition metals, and this electronic flexibility could also be relevant for late transition metal catalysis. nih.gov

Applications of 3 Sulfanyl 9h Fluoren 9 One and Its Derivatives in Advanced Chemical Systems

Optoelectronic Materials and Devices

The rigid, planar, and highly conjugated nature of the fluorene (B118485) moiety makes it an exceptional building block for materials that interact with light and electricity. These properties are essential for the development of next-generation electronic devices.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Fluorene and fluorenone derivatives are considered promising materials for organic light-emitting diodes (OLEDs) due to their inherent thermal stability, efficient charge transport capabilities, and high photoluminescence efficiency. uri.eduaip.org These compounds can be tailored to emit light across the visible spectrum, with a particular emphasis on achieving stable and efficient blue emission, a key challenge in OLED technology. uri.edutue.nl

The introduction of various substituents onto the fluorene framework allows for precise tuning of the material's electronic properties and emission characteristics. uri.eduaip.org For instance, four recently synthesized fluorenone-based derivatives have been utilized as emitters in OLEDs, demonstrating the versatility of this compound class. cdnsciencepub.com The performance of devices using these materials is summarized in the table below.

Table 1: Performance of OLEDs with Fluorenone-Based Emitters

Emitter Turn-on Voltage (V) Max. Brightness (cd/m²) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) External Quantum Efficiency (%)
Emitter 1 5.08 7509 15.73 8.13 2.54
Emitter 2 5.08 - - - 2.54
Emitter 3 5.08 7509 - 8.13 -
Emitter 4 5.08 - 15.73 - -

Data sourced from a study on fluorenone-based derivatives for fluorescent OLEDs. cdnsciencepub.com

These results highlight the potential of fluorenone derivatives in creating efficient OLED devices. The strategic design of these molecules, including the use of donor-acceptor architectures, can lead to materials with high quantum yields and desirable electroluminescence properties. cdnsciencepub.com

Components in Organic Transistors and Solar Cells (e.g., Perovskite Solar Cells)

Derivatives of fluorene and fluorenone are integral to the advancement of organic transistors and solar cells, serving primarily as charge-transporting materials. Their excellent hole mobility and the ease with which their optical and electrical properties can be modified make them ideal candidates for these applications. wikipedia.org

In the realm of perovskite solar cells (PSCs), fluorene-based compounds are widely employed as hole-transporting materials (HTMs). mdpi.compsu.edu These materials play a crucial role in extracting and transporting photogenerated holes to the electrode, a critical step in the photovoltaic conversion process. psu.edu The efficiency of PSCs can be significantly enhanced by using tailored fluorene-based HTMs. For example, thermally cross-linkable fluorene derivatives have been shown to improve the power conversion efficiency (PCE) of PSCs by an average of 80% compared to their non-cross-linked counterparts. mdpi.com A fluorene-terminated HTM has been used to fabricate PSCs with a remarkable PCE of 23.2%. psu.edu

Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials

Hole-Transporting Material Power Conversion Efficiency (PCE) (%) Hole Mobility (cm²/Vs)
V1499 (cross-linked) 14.7 -
V1498 (cross-linked) - -
Fluorene-terminated HTM 23.2 -
mp-SFX-2PA 16.8 2.2 to 15 x 10⁻⁵

Data compiled from various studies on fluorene-based HTMs in PSCs. mdpi.compsu.edumdpi.com

In organic field-effect transistors (OFETs), fluorenone-based small molecules have been synthesized and demonstrated to exhibit p-channel device characteristics, with notable hole mobility. wikipedia.org Specifically, a vacuum-deposited film of a fluorenone derivative with alkylated double thiophene (B33073) showed a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. wikipedia.org Fluorene-based bipolar charge transporting materials have also been developed, exhibiting hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. mdpi.com

Molecular Wires and Conjugated Polymer Systems

The extended π-conjugation of the fluorene system makes it a fundamental unit for the construction of molecular wires and conjugated polymers. pnas.org These materials are of great interest for their ability to conduct electrical charge over molecular distances, a key feature for the development of nanoelectronics. aip.org

Polyfluorenes are a significant class of conjugated polymers where fluorene units are linked linearly. mdpi.com These polymers are noted for their electroactive and photoactive properties, which stem from the planar structure and the p-orbital overlap between the benzene (B151609) rings of the fluorene unit. mdpi.com The electrical conductivity of fluorene-based copolymers has been measured to be up to 10⁻⁴ S/cm in a doped state. wikipedia.org The synthesis of fluorene-based conjugated polymers is often achieved through methods like the Suzuki polycondensation reaction, which allows for the creation of polymers with tailored properties. uri.eduuri.edu

While specific studies on 3-Sulfanyl-9H-fluoren-9-one in molecular wires are not widely documented, the principles of molecular design using fluorene derivatives are well-established. By incorporating different functional groups and comonomers, the electronic properties and the charge transport characteristics of the resulting conjugated systems can be precisely controlled. mdpi.compsu.edu For instance, fluorenone-based molecular wires have been investigated, demonstrating how molecular structure can influence charge transport at the single-molecule level. aip.org

Luminescent Material Synthesis and Performance Enhancement

The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for the synthesis of novel luminescent materials. uri.eduaip.org The modification of the fluorene structure is a key strategy for enhancing the performance of these materials, particularly their photoluminescence quantum yield (PLQY), which is a measure of their emission efficiency. uri.edu

Symmetrical fluorene derivatives have been synthesized with PLQY values ranging from 49% to 66% in solution and 53% to 59% in solid films. uri.edu The introduction of different end units on the fluorene backbone significantly alters the photophysical properties of the molecules. uri.edu Furthermore, blue-emissive fluorene derivatives have been synthesized, which is a significant achievement for applications in displays and lighting. tue.nl

Table 3: Photophysical Properties of Symmetrical Fluorene Derivatives

Compound Absorption Max (nm) Fluorescence Max (nm) PLQY (Solution) (%) PLQY (Film) (%)
Compound 1 366 424 49 53
Compound 2 360 418 66 59
Compound 3 375 430 62 55
Compound 4 370 427 64 56

Data from a study on the effect of molecular structure on the properties of fluorene derivatives. uri.edu

Chemical and Biosensing Platforms

The fluorescent properties of fluorene derivatives can be harnessed for the development of highly sensitive and selective chemical sensors. These sensors typically operate via a change in their fluorescence signal upon interaction with a specific analyte.

Fluorescent Chemosensors for Metal Ions (e.g., Fe³⁺, Cu²⁺)

Fluorene-based compounds have been successfully designed as fluorescent chemosensors for the detection of various metal ions, which are of great importance in biological and environmental systems.

For the detection of ferric ions (Fe³⁺), several fluorene derivatives have been investigated. uri.eduwikipedia.org These sensors often work on the principle of fluorescence quenching, where the paramagnetic nature of Fe³⁺ causes a decrease in the fluorescence intensity of the sensor molecule upon binding. uri.edu For example, a simple Schiff base of 8-hydroxyquinoline-2-carboxaldehyde (B80063) and nicotinohydrazide acts as a "turn-off" fluorescent chemosensor for Fe³⁺ with a low detection limit of 7 x 10⁻⁸ M. researchgate.net

Fluorene derivatives have also been engineered to selectively detect cupric ions (Cu²⁺). pnas.org A notable example involves two fluorene derivatives containing salicylic (B10762653) acid groups. pnas.org One of these compounds, featuring alkynyl salicylate (B1505791) groups, demonstrates a selective fluorescence quenching in the presence of Cu(II) ions. pnas.org The selectivity for Cu(II) can be enhanced with the addition of a surfactant, achieving a detection limit as low as 1.47 ppb in solution. pnas.org This sensor can also be fabricated on filter paper for naked-eye detection of Cu(II) at the picomole level. pnas.org

Table 4: Fluorene-Based Chemosensors for Metal Ion Detection

Target Ion Sensor Type Detection Principle Detection Limit
Fe³⁺ Schiff base of 8-HQC-NH Fluorescence Turn-Off 7 x 10⁻⁸ M
Cu²⁺ Salicylyl Fluorene Derivative Fluorescence Quenching 1.47 ppb

Data compiled from studies on fluorescent chemosensors. pnas.orgresearchgate.net

pH-Responsive Fluorescent Probes and Ratiometric Sensing

The development of fluorescent probes capable of responding to changes in pH is of significant interest for monitoring biological processes and chemical reactions. Fluorene derivatives, in particular, have been engineered to create highly sensitive and selective pH sensors.

A key strategy in designing reliable fluorescent probes is ratiometric sensing. This method overcomes limitations of simple intensity-based measurements, such as fluctuations in probe concentration or excitation intensity, by taking the ratio of fluorescence emission at two different wavelengths. nih.gov Many recently developed pH-sensitive probes are based on this ratiometric determination. nih.gov For instance, some fluorescein (B123965) derivatives exhibit a dual fluorescence emission at 580 nm and 640 nm from a single excitation wavelength, allowing for a ratiometric calculation of intracellular pH. nih.gov This approach provides a more precise and reliable measurement of pH. nih.gov

Fluorene-based systems have been specifically designed for pH sensing. For example, a 9-(cycloheptatrienylidene)-fluorene derivative has been synthesized and demonstrated to function as a remarkable ratiometric pH sensor. acs.org Furthermore, fluorescent nucleosides containing fluorene units have been incorporated into oligodeoxynucleotides (ODNs) to investigate the influence of pH on their emission properties. nih.gov One such system, containing a fluorene-labeled 2'-deoxyuridine, showed a dramatic increase in fluorescence over a pH range of 5.5 to 8.0 upon hybridization with its target DNA. nih.gov This highlights the potential of fluorene derivatives in creating pH-responsive systems for applications in nucleic acid detection.

The design of these probes often involves incorporating a pH-sensitive moiety that modulates the electronic properties and, consequently, the fluorescence of the fluorene core. The inherent photostability and high quantum yield of many fluorene derivatives make them excellent candidates for the development of robust and sensitive pH probes for various applications, including the dynamic imaging of pH changes in biological systems. rsc.org

Design of Logic Gates based on Fluorene Derivatives

Molecular logic gates are molecules that can perform logical operations analogous to their electronic counterparts, responding to chemical or physical inputs with a detectable output, typically a change in fluorescence. wikipedia.org Fluorene-based molecules, with their distinct optical properties, have been successfully employed in the construction of molecular logic gates. nih.gov

Researchers have developed integrated "INH" (inhibit) and "AND" logic gates that operate in parallel using a fluorene-based small molecule (FSM)/DNA probe system. nih.gov The operation of these gates relies on a two-step fluorescence resonance energy transfer (FRET) process and the sequence-specific recognition of DNA. nih.gov Furthermore, a "NOT" gate has been created using a molecular beacon-like probe where the fluorene-based small molecule acts as the fluorophore. nih.gov This NOT gate also demonstrates potential as a biosensor for the label-free detection of target molecules. nih.gov

The design of these logic gates often involves the strategic placement of receptor units and the fluorophore. For example, an AND gate can be constructed by attaching a tertiary amine (proton receptor) and a tetrathiafulvalene (B1198394) (redox donor) to an anthracene (B1667546) core, which can process information about acid concentration and the oxidizing ability of the solution. wikipedia.org Similarly, more complex systems, such as three-input AND logic gates, have been designed by covalently attaching three different receptors for specific analytes (e.g., Na+, H+, and Zn2+) to a fluorescent reporter like anthracene. xjenza.org A fluorescence output is only observed when all three inputs are present. xjenza.org

The ability to create various logic gates, including AND, OR, NOT, INH, XOR, and XNOR, at the molecular level opens up possibilities for developing sophisticated molecular computing devices and intelligent sensors. wikipedia.orgnih.govum.edu.mtnih.gov

Development of Thiol-Functionalized Sensing Interfaces

The thiol group (-SH) of this compound and its derivatives provides a versatile anchor for immobilizing these molecules onto various surfaces, leading to the development of functionalized sensing interfaces. This is particularly relevant for electrochemical and optical sensors.

Thiol-functionalized surfaces are widely used in the fabrication of electrochemical sensors. For instance, a heated electrode modified with a thiol-functionalized ionic liquid has been shown to exhibit higher electron-transfer rates and enhanced sensitivities for the detection of analytes like bisulfite and phenol (B47542) compared to a bare gold electrode. rsc.org The strong bond between sulfur and gold (Au-S) ensures the stability of the immobilized layer. rsc.org

In the context of biosensing, thiol chemistry is crucial for attaching sensing molecules to electrode surfaces. Thiol-functionalized reduced graphene oxide has been used to create a field-effect transistor-based sensor for formaldehyde, where the thiol group attaches the sensing molecule to the graphene sheet. acs.org Similarly, gold nanoparticles embedded in thiol-functionalized Ti3C2Tx MXene have been used for the sensitive electrochemical detection of ciprofloxacin (B1669076). mdpi.com The thiol functionalization in this case helps to prevent the aggregation of the gold nanoparticles and provides a larger electroactive area. mdpi.com

The development of these sensing interfaces often involves the self-assembly of thiol-containing molecules on a substrate. This approach allows for the creation of well-ordered and stable monolayers that can be further modified for specific sensing applications. researchgate.netresearchgate.net The ability to control the surface chemistry at the molecular level is key to designing sensors with high sensitivity and selectivity. mdpi.com

Surface Science and Self-Assembly

The thiol group in this compound is a key functional group for its application in surface science, enabling the formation of ordered molecular layers on various substrates through self-assembly and covalent grafting.

Formation of Self-Assembled Monolayers (SAMs) on Metal Substrates (e.g., Gold, Germanium)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The thiol group has a strong affinity for noble metal surfaces, particularly gold, leading to the formation of stable and well-defined SAMs. rsc.orgrsc.orgrsc.org The sulfur headgroup of the thiol covalently binds to the gold surface, while the fluorene core and other substituents form a densely packed, ordered monolayer. This process is a cornerstone of nanotechnology, allowing for the precise modification of surface properties. northwestern.edu

The formation of SAMs is not limited to gold. There is growing interest in functionalizing germanium (Ge) surfaces with thiol-based molecules. researchgate.net Alkanethiols can form stable SAMs on germanium, offering enhanced stability against oxidation compared to other surface modification methods. mdpi.com The stability and quality of these SAMs can be influenced by factors such as the length of the alkyl chain and the crystallographic orientation of the germanium substrate. mdpi.com For instance, a 1-dodecanethiol (B93513) SAM on a germanium surface has been shown to be stable for over 10 days, even in water. mdpi.com

The thiol group is considered a promising candidate for the selective functionalization of germanium-rich regions on silicon-germanium (SiGe) patterned alloys. researchgate.net This selectivity is crucial for the fabrication of advanced electronic and photonic devices.

Tailoring Surface Properties through Covalent Grafting

Beyond the spontaneous formation of SAMs, the thiol group enables the covalent grafting of fluorene derivatives onto various surfaces to tailor their properties for specific applications. Thiol-ene "click" chemistry, for example, provides an efficient method for grafting vinyl-functionalized poly(fluorene) derivatives onto substrates with free surface thiol groups. researchgate.net This reaction proceeds rapidly under UV irradiation and results in surface-bound, solvent-impervious conjugated polymer films that retain their desirable optoelectronic properties. researchgate.net

This surface-grafting technology allows for the precise control over the physical and chemical properties of material interfaces. researchgate.net By controlling the grafting reaction conditions, the density and conformation of the surface-bound polymers can be modulated. For instance, end-chain grafted poly(fluorenes) have been shown to achieve greater surface densities and adopt a more "brush-like" conformation compared to their side-chain grafted counterparts. researchgate.net This ability to engineer the molecular architecture at the surface is critical for applications in thin-film transistors and photopatterning. researchgate.net

Selective Functionalization of Semiconductor Surfaces

The ability to selectively functionalize semiconductor surfaces is paramount for the development of next-generation electronic and optoelectronic devices. The thiol group of this compound and its derivatives offers a powerful tool for achieving such selectivity.

A key advantage of using thiol-based molecules for semiconductor functionalization is their ability to selectively bind to certain semiconductor materials over others. For example, in SiGe patterned substrates, alkanethiol passivation can selectively create Ge-S bonds, leaving the silicon-rich areas unmodified. researchgate.net This selective functionalization is crucial for creating well-defined regions with different electronic or optical properties on a single chip.

To achieve effective and stable functionalization, the process often requires careful control of the reaction conditions. For instance, performing the thiolation process in an oxygen-free, inert atmosphere has been shown to significantly improve the surface coverage and quality of the functionalized layer on germanium. researchgate.net The functionalization of semiconductor surfaces can be achieved through various methods, including wet chemical approaches in solution and dry organic reactions in a vacuum. wiley.com

The immobilization of molecules like this compound derivatives on semiconductor surfaces can dramatically alter their electronic properties. For example, the growth of organosilane SAMs on the surface of organic semiconductors has been shown to cause a significant increase in surface conductivity. arxiv.org This opens up possibilities for using these functionalized surfaces in sensing applications, where the interaction of the surface with analytes can be detected as a change in conductivity. arxiv.org

Compound/SystemApplicationKey FindingReference
Fluorene-based small molecule/DNA probeMolecular Logic Gates (INH, AND, NOT)Achieved through a two-step FRET process and DNA sequence recognition. nih.gov nih.gov
9-(Cycloheptatrienylidene)-fluorene derivativeRatiometric pH SensorFunctions as a remarkable ratiometric sensor for pH. acs.org acs.org
Thiol-functionalized ionic liquid on Au electrodeElectrochemical SensorShowed enhanced sensitivity and higher electron-transfer rates. rsc.org rsc.org
Thiol-functionalized Ti3C2Tx MXene with AuNPsElectrochemical SensorPrevents aggregation of AuNPs and provides a larger electroactive area for ciprofloxacin detection. mdpi.com mdpi.com
Alkanethiols on GermaniumSelf-Assembled MonolayersForms stable SAMs that provide superior oxidation resistance compared to other methods. mdpi.com mdpi.com
Vinyl-functionalized poly(fluorene)sSurface Grafting via Thiol-ene ChemistryAllows for rapid and efficient covalent grafting to create solvent-impervious, optoelectronically active polymer films. researchgate.net researchgate.net
Thiol-based luminescent molecule on SiGeSelective Semiconductor FunctionalizationSelectively functionalizes germanium-rich regions over silicon-rich areas. researchgate.net researchgate.net

Chemical Biology Research Tools and Design Scaffolds (excluding clinical applications)

The fluorene scaffold, a distinctive tricyclic aromatic hydrocarbon, serves as a versatile framework in the design of advanced chemical tools for biological research. The unique photophysical and structural properties of fluorene derivatives, including this compound, have positioned them as valuable components in the development of fluorescent probes, enzyme inhibitors, and platforms for detailed biochemical analysis. Their rigid, planar structure can be readily functionalized at various positions, allowing for the fine-tuning of their biological activity and targeting capabilities.

Development of Fluorescent Probes for Cellular Imaging (e.g., Lysosomal Imaging)

Fluorene derivatives are prized for their strong fluorescence and photostability, making them ideal candidates for the construction of fluorescent probes for high-resolution cellular imaging. researchgate.net These probes are engineered to detect specific organelles or biomolecules within the complex cellular environment, providing invaluable insights into cellular processes.

A significant area of application is in the imaging of lysosomes, which are acidic organelles crucial for cellular degradation and recycling pathways. mdpi.com Researchers have developed fluorene-based probes that selectively accumulate in lysosomes. For instance, a two-photon absorbing fluorene derivative, LT1, was synthesized and demonstrated to be a selective marker for lysosomes in HCT 116 cancer cells. nih.gov This probe exhibited high water solubility, photostability, and a high colocalization coefficient of 0.96 with a commercial lysosomal marker, LysoTracker Red, enabling the visualization of individual lysosomes with high three-dimensional resolution. nih.gov

The design of these probes often involves incorporating a lysosome-targeting moiety, such as a morpholine (B109124) group, onto the fluorene scaffold. mdpi.comnih.gov The inherent pH sensitivity of some fluorene derivatives can also be exploited to monitor the acidic environment of lysosomes. nih.govmdpi.com The development of probes with large Stokes shifts (the difference between the maximum absorption and emission wavelengths) is particularly advantageous for in vivo imaging as it minimizes self-quenching and background interference. nih.govmdpi.com

Table 1: Examples of Fluorene-Based Lysosomal Probes

Probe Name Target Organelle Key Features Application
LT1 Lysosomes Two-photon absorbing, hydrophilic, photostable High-resolution 3D imaging of lysosomes in cancer cells. nih.gov
LY-DCM-P Lysosomes Large Stokes shift (150 nm), red fluorescence, biothiol detection Sensitive and selective detection of lysosomal biothiols in vitro and in vivo. nih.gov
Superior LysoProbes Lysosomes High stability, specific lysosomal labeling Visualizing lysosomal response to anticancer agents. researchgate.net

These examples underscore the modularity of the fluorene framework, which allows for the creation of sophisticated probes for real-time tracking of lysosomal dynamics and their role in various cellular functions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Inhibitor Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. mdpi.com For inhibitors based on the fluorene scaffold, SAR studies involve synthesizing a series of analogues with systematic variations and assessing their impact on inhibitory potency. researchgate.net

In the context of InhA inhibitors, SAR studies have revealed key structural features necessary for potent inhibition. For instance, moving a methylamine (B109427) group from one position to another on a phenyl ring attached to the core structure was shown to improve the IC₅₀ value from 9 µM to 4 µM. nih.gov Conversely, modifications like monomethylation or acetylation of a primary amine on an analogue led to a significant loss of potency. nih.gov

SAR analyses are not limited to a single target. For example, in the development of inhibitors for cysteine proteases in Plasmodium falciparum (the malaria parasite), SAR studies of peptidyl vinyl sulfones identified specific structural requirements for potent antimalarial activity. nih.gov These studies help to build a comprehensive picture of the chemical space around a particular scaffold, guiding the rational design of more effective inhibitors. nih.govmdpi.com The goal is to identify a pharmacophore—the essential three-dimensional arrangement of functional groups—required for optimal interaction with the biological target. mdpi.com

Computational Docking and Ligand Binding Analysis

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery and chemical biology. nih.govwalisongo.ac.id Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. frontiersin.org This in silico approach allows researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, thereby saving time and resources. mdpi.com

For the fluorene-based InhA inhibitors, molecular docking studies have provided a rationale for the observed SAR. nih.gov For example, the docking pose of a potent inhibitor showed that its amine group forms a crucial hydrogen bond with the phosphate (B84403) of the NAD⁺ cofactor in the InhA active site. nih.gov This interaction was predicted to force a phenyl ring of the inhibitor into a more favorable position within the binding pocket. nih.gov

The process typically involves preparing the three-dimensional structures of both the ligand (the inhibitor) and the target protein (the enzyme). nih.gov The docking software then calculates the most stable binding modes and scores them based on factors like intermolecular energies. walisongo.ac.idmdpi.com The results are often visualized to inspect the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. mdpi.com This detailed analysis of ligand binding is crucial for understanding the molecular basis of inhibition and for designing next-generation compounds with improved potency and selectivity. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.